molecular formula C5H10 B049056 2-Methyl-1-butene CAS No. 563-46-2

2-Methyl-1-butene

Cat. No. B049056
CAS RN: 563-46-2
M. Wt: 70.13 g/mol
InChI Key: MHNNAWXXUZQSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Methyl-1-butene and its derivatives involves several strategies, highlighting the compound's versatility in organic synthesis. One approach involves the Wittig-Horner reaction, starting from butanone and using (diethoxyphosphoryl)acetic acid ethyl ester, followed by alkali hydrolysis, alkenyl addition of bromine, and debrominative decarboxylation. This method yields a significant compound, (Z)-1-bromo-2-methyl-1-butene, with an overall yield of 53.2% based on butanone (Ye He, 2004).

Scientific Research Applications

Flavor Enhancer and Spice

2-Methyl-1-butene can be used as a flavor enhancer and spice . The methods of application would likely involve incorporating the compound into food products, but the exact procedures and outcomes would depend on the specific food product and formulation.

Crop Protectants

This compound can be used in the preparation of crop protectants . The methods of application would likely involve formulating the 2-Methyl-1-butene into a product that can be applied to crops. The outcomes would likely be evaluated in terms of the efficacy of the crop protection.

Photosensitive Material

2-Methyl-1-butene can serve as a photosensitive material . The methods of application and outcomes would depend on the specific use case, which could range from photographic processes to the fabrication of electronic devices.

Fuel and Fuel Additive

Finally, 2-Methyl-1-butene can be used as a fuel and fuel additive . The methods of application would involve blending the compound with other fuels, and the outcomes would be evaluated in terms of the performance characteristics of the fuel.

Concrete Dispersant

This compound can serve as a concrete dispersant . The methods of application would likely involve incorporating the compound into concrete mixtures. The outcomes would likely be evaluated in terms of the workability and strength of the concrete.

E2 Elimination Reaction

2-Methyl-1-butene can be used in E2 elimination reactions . In this application, a base is used to remove a proton from the β-carbon of the substrate, leading to the formation of a double bond. The specific outcomes would depend on the exact substrate and conditions used.

Gas Phase Spectrum Analysis

2-Methyl-1-butene can be used in gas phase spectrum analysis . The methods of application would likely involve using the compound in a controlled environment to analyze its behavior under various conditions. The outcomes would be evaluated in terms of the spectral data obtained.

UV/Visible Spectrum Analysis

This compound can also be used in UV/Visible spectrum analysis . The methods of application would likely involve exposing the compound to UV/Visible light and analyzing the resulting spectra. The outcomes would be evaluated in terms of the spectral data obtained.

Safety And Hazards

Inhalation or contact with 2-Methyl-1-butene may irritate or burn skin and eyes . Its fire may produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

Future Directions

There are ongoing studies on the reactions of 2-methyl-1-butene with other compounds. For example, a comprehensive potential energy surface (PES) for hydrogen atom addition to and abstraction from 2-methyl-1-butene and the subsequent ß-scission and H atom transfer reactions has been studied . These studies are important for understanding the intermediate species formed during fuel decomposition .

properties

IUPAC Name

2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10/c1-4-5(2)3/h2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNNAWXXUZQSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10
Record name 2-METHYL-1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26969-60-8
Record name 1-Butene, 2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26969-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3052224
Record name 2-Methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors are heavier than air. Used to make other chemicals., Gas or Vapor, Liquid, Colorless volatile liquid with a disagreeable odor; [Hawley] Colorless liquid; bp = 31-32 deg C; [MSDSonline]
Record name 2-METHYL-1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Butene, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butene, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-1-butene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3127
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

31.2 °C
Record name 2-METHYL-1-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

less than 20 °F (NFPA, 2010), Flash point < -7 °C, BELOW -20 °F (BELOW -7 °C) (CLOSED CUP)
Record name 2-METHYL-1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methyl-1-butene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3127
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-METHYL-1-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in alcohol, ether, benzene, In water, 130 mg/l @ 20 °C.
Record name 2-METHYL-1-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.6504 @ 20 °C/4 °C
Record name 2-METHYL-1-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

610.0 [mmHg], 610 mm Hg @ 25 °C
Record name 2-Methyl-1-butene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3127
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-METHYL-1-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2-Methyl-1-butene

Color/Form

Colorless liquid

CAS RN

563-46-2, 26760-64-5
Record name 2-METHYL-1-BUTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methyl-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=563-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylbutene (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026760645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-1-BUTENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butene, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butene, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbutene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methylbut-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-1-BUTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33C9Y0I55H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-METHYL-1-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-137.5 °C
Record name 2-METHYL-1-BUTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-butene
Reactant of Route 2
2-Methyl-1-butene
Reactant of Route 3
2-Methyl-1-butene
Reactant of Route 4
Reactant of Route 4
2-Methyl-1-butene
Reactant of Route 5
2-Methyl-1-butene
Reactant of Route 6
2-Methyl-1-butene

Citations

For This Compound
3,940
Citations
J Power, KP Somers, SS Nagaraja… - The Journal of …, 2020 - ACS Publications
… Figure 1a presents a schematic of the structures aC 5 H 10 (2-methyl-1-butene), where the … In Figure 1a, 2-methyl-1-butene is written as , aC 5 H 10 indicating that the C═C double …
Number of citations: 14 pubs.acs.org
CM Grégoire, CK Westbrook, G Kukkadapu… - Combustion and …, 2022 - Elsevier
… New CO and H 2 O time histories were measured for 2-Methyl-1-Butene (2M1B) behind reflected shock waves. The experimental setup was developed to simultaneously obtain carbon …
Number of citations: 8 www.sciencedirect.com
Y Pocker, KD Stevens… - Journal of the American …, 1969 - ACS Publications
The kinetics of addition of hydrogen chloride to 2-methyl-l-butene, 2-methyl-2-butene, and isoprene in nitromethane are first order in olefin but second order in acid. Added …
Number of citations: 47 pubs.acs.org
H Gagnon, GJ Collin, C Bertrand - The Journal of Physical …, 1974 - ACS Publications
… irradiation time: incident energy 8.4 eV; total pressure 22,160 Nm-2 (2-methyl-1 -butene 175 … voltage obtained during the irradiation of isobutene and 2-methyl-1-butene at 123.6 nm. …
Number of citations: 10 pubs.acs.org
M Granollers, JF Izquierdo, F Cunill - Applied Catalysis A: General, 2012 - Elsevier
… This work deals with the oligomerization of the most reactive compounds of the C 5 olefin fraction, the 2-methyl-1-butene and the 2-methyl-2-butene. Their oligomerization would supply …
Number of citations: 25 www.sciencedirect.com
N Oktar, K Mürtezaoğlu, G Doğu… - Journal of Chemical …, 1999 - Wiley Online Library
Etherification rates of 2-methyl-2-butene and 2-methyl-1-butene with ethanol for … Etherification rates of 2-methyl-2-butene and 2-methyl-1-butene with ethanol for environmentally clean …
Number of citations: 38 onlinelibrary.wiley.com
JP McCullough, DW Scott - Journal of the American Chemical …, 1959 - ACS Publications
… thermodynamic data for 2-methyl-1-butene, this investigation yielded information about unsymmetrical barriers to internal rotation in substituted monoolefins. Although only approximate …
Number of citations: 9 pubs.acs.org
H Shibatani, A Amano - Journal of The Japan Petroleum Institute, 1974 - jstage.jst.go.jp
Thermal decomposition of 2-methyl-2-pentene [I], 3-methyl-2-pentene [II], 2-methyl-1-pentene[III], 2-methyl-1-butene [IV] and 2-methyl-2-butene[V] was studied in a flow apparatus under …
Number of citations: 2 www.jstage.jst.go.jp
L Ruwe, K Moshammer, N Hansen… - Combustion and …, 2017 - Elsevier
… By H-atom loss from C 5 H 11 -1, two possible C 5 H 10 species can be formed of which one is the fuel and the other 2-methyl-1-butene (C 5 H 10 -1, IE = 9.12 eV). Additionally, the …
Number of citations: 47 www.sciencedirect.com
JR Durig, DJ Gerson, DAC Compton - The Journal of Physical …, 1980 - ACS Publications
… Far-infrared spectrum of gaseous 2-methyl-1-butene between 300 and 100 cm"1, recorded by using ~500-torr sample pressure, resolution of 0.25 cm"1 and (A) 12-cm path length and (B…
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.